molecular formula C9H4ClF3N2O B1506874 4-Chloro-7-(trifluoromethoxy)quinazoline CAS No. 1160994-87-5

4-Chloro-7-(trifluoromethoxy)quinazoline

Cat. No.: B1506874
CAS No.: 1160994-87-5
M. Wt: 248.59 g/mol
InChI Key: YSAWRQYKZHJVDJ-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethoxy)quinazoline is a synthetic organic compound with the molecular formula C9H4ClF3N2O . It is also known as KW-2449 or ARQ 751.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves refluxing 7-(3-trifluoromethyl-pyridin-2-yl)-quinazolin-4-ol for 18 hours in POCl3. Another method involves synthesizing the compound from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through three steps including substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction .


Molecular Structure Analysis

The molecular weight of this compound is 248.59 g/mol . The InChI code is 1S/C9H4ClF3N2O/c10-8-6-2-1-5 (16-9 (11,12)13)3-7 (6)14-4-15-8/h1-4H . The Canonical SMILES is C1=CC2=C (C=C1OC (F) (F)F)N=CN=C2Cl .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.59 g/mol . It has a topological polar surface area of 35 Ų and a complexity of 251 . It has no hydrogen bond donors, six hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Anticancer Activity

4-Chloro-7-(trifluoromethoxy)quinazoline derivatives have been synthesized and characterized, showing significant potential in cancer research. For instance, 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one demonstrated remarkable activity against CNS SNB-75 Cancer cell line, indicating its potential as an antitumor agent. The rational approach and QSAR techniques have contributed to understanding the pharmacophoric requirement for 2,3,7-tri substituted quinazoline derivatives to inhibit EGFR-tyrosine kinase as antitumor agents, suggesting a framework for discovering potent antitumor agents (Noolvi & Patel, 2013).

EGFR-TK Imaging

Quinazoline derivatives have been utilized in the development of biomarkers for EGFR-TK imaging. Rhenium and technetium complexes bearing quinazoline derivatives have been synthesized and labeled with (99m)Tc, employing the "4 + 1" mixed-ligand system and the tricarbonyl moiety fac-[Tc(CO)3]+. These complexes inhibit significantly the EGFR autophosphorylation and also inhibit A431 cell growth, showcasing their application in the field of medical imaging (Fernandes et al., 2008).

Biological Activity

Quinazoline derivatives are known for their good biological activity among nitrogen-containing heterocyclic compounds. The synthesis of such derivatives, like 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, through various chemical reactions, highlights their potential in biological applications. The synthesis process and the subsequent confirmation of the compound's structure through techniques like IR and 1HNMR further emphasize their significance in scientific research (Li-feng, 2011).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Properties

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8-6-2-1-5(16-9(11,12)13)3-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAWRQYKZHJVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718830
Record name 4-Chloro-7-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-87-5
Record name 4-Chloro-7-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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